molecular formula C11H10F3N3 B580053 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline CAS No. 641571-06-4

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B580053
CAS No.: 641571-06-4
M. Wt: 241.217
InChI Key: BETRKLAUVABHFV-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline: is an organic compound that features both an imidazole ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

    Coupling with Aniline: The final step involves coupling the imidazole derivative with an aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as substituted anilines or imidazoles.

Scientific Research Applications

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study biological processes involving imidazole-containing enzymes or proteins.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    Electronic Effects: In materials science, the compound’s electronic properties can influence the conductivity and other characteristics of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazole-1-yl)-5-(trifluoromethyl)aniline: Lacks the methyl group on the imidazole ring.

    3-(2-Methyl-1H-imidazole-1-yl)-4-(trifluoromethyl)aniline: The trifluoromethyl group is positioned differently on the aniline ring.

    3-(2-Methyl-1H-imidazole-1-yl)-5-(difluoromethyl)aniline: Has a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the methyl group on the imidazole ring and the trifluoromethyl group on the aniline ring gives 3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETRKLAUVABHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Cc1cn(-c2cc(NC(=O)O)cc(C(F)(F)F)c2)cn1
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reactant
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Cc1nccn1-c1cc(NC(=O)O)cc(C(F)(F)F)c1
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Utilising the procedure described in Example 90c but employing [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 91c) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a yellow crystalline solid, m.p. 130–133° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
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Synthesis routes and methods III

Procedure details

Utilising the procedure described in Example 91d, but employing [3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 92c) in lieu of [3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as a colourless crystalline solid, m.p. 127–131° C.
Name
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-Bromo-5-(trifluoromethyl)aniline (1.2 mL, 8.60 mmol) and 2-methylimidazole (847 mg, 10.3 mmol) were dissolved in dimethyl sulfoxide (8.6 mL), and CuI (490 mg, 2.58 mmol), 8-quinolinol (370 mg, 2.58 mmol) and potassium carbonate (2.38 g, 17.2 mmol) were added thereto. The reaction mixture was treated with N2 gas for 10 minutes to remove gas and subjected to a reaction at 120° C. for 12 hours. The reaction mixture was cooled to room temperature, and 14% aqueous ammonium hydroxide solution was added thereto. The reaction mixture was stirred for 1 hours at room temperature, diluted with ethyl acetate (30 mL) and washed with an aqueous sodium hydrogen carbonate solution (30 mL). The organic layer was washed with water, dried with sodium sulfate, and the solvent was distilled under reduced pressure. The concentrated mixture was filtered with a silica column using ethyl acetate to remove copper impurities, and the filtrate was distilled under reduced pressure. The concentrated mixture was crystallized with ethyl acetate (3 mL) and n-hexane (30 mL) to obtain the title compound (1.31 g) as a bright green solid.
Quantity
1.2 mL
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reactant
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847 mg
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reactant
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8.6 mL
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solvent
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reactant
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0 (± 1) mol
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30 mL
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370 mg
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2.38 g
Type
reactant
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Name
CuI
Quantity
490 mg
Type
catalyst
Reaction Step Five

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